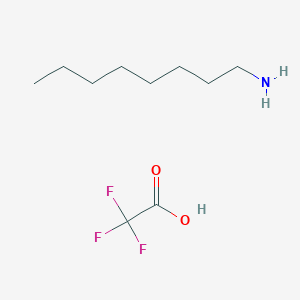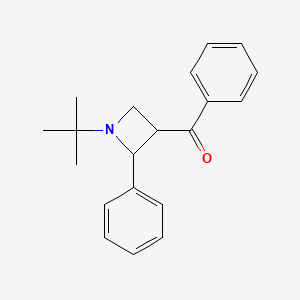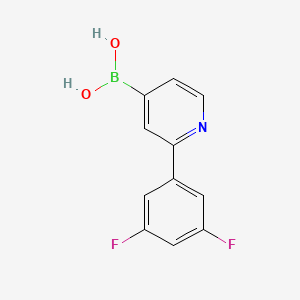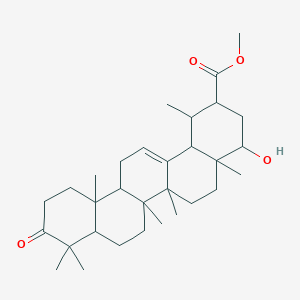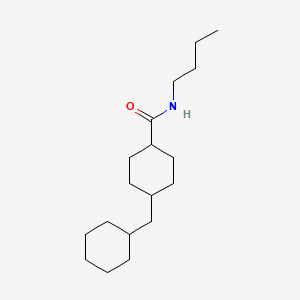
Benzyl-PEG9-N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-PEG9-N3, also known as 1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane, is a polyethylene glycol (PEG) derivative. This compound features a benzyl protecting group and an azide functional group, making it a versatile PEG linker. The hydrophilic PEG chain enhances its solubility in aqueous media, and the azide group allows it to participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN moieties.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl-PEG9-N3 is synthesized through a multi-step process involving the reaction of polyethylene glycol with benzyl chloride and sodium azide. The reaction typically occurs under mild conditions, with the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The benzyl group serves as a protecting group for the hydroxyl end of the PEG chain, while the azide group is introduced through the reaction with sodium azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through column chromatography or recrystallization to achieve the desired purity level.
化学反応の分析
Types of Reactions
Benzyl-PEG9-N3 undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in Click Chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Utilizes copper(I) catalysts to facilitate the reaction between the azide group and alkynes.
Reducing Agents: Triphenylphosphine is commonly used to reduce the azide group to an amine.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used to oxidize the benzyl group.
Major Products Formed
Triazoles: Formed through Click Chemistry reactions with alkynes.
Amines: Formed through the reduction of the azide group.
Carboxylic Acids: Formed through the oxidation of the benzyl group.
科学的研究の応用
Benzyl-PEG9-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and in Click Chemistry reactions.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings due to its hydrophilic properties
作用機序
The mechanism of action of Benzyl-PEG9-N3 primarily involves its role as a PEG linker. The azide group allows it to form stable triazole linkages with alkynes through Click Chemistry, facilitating the conjugation of various molecules. The hydrophilic PEG chain enhances the solubility and stability of the conjugated molecules, improving their overall performance in biological and industrial applications.
類似化合物との比較
Similar Compounds
Benzyl-PEG4-N3: A shorter PEG chain with similar functional groups.
Benzyl-PEG12-N3: A longer PEG chain with similar functional groups.
Methyl-PEG9-N3: A similar compound with a methyl group instead of a benzyl group.
Uniqueness
Benzyl-PEG9-N3 is unique due to its specific PEG chain length and the presence of both benzyl and azide functional groups. This combination provides a balance between hydrophilicity and reactivity, making it a versatile compound for various applications. The benzyl group offers protection during synthesis, while the azide group enables efficient conjugation through Click Chemistry.
特性
分子式 |
C25H43N3O9 |
|---|---|
分子量 |
529.6 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C25H43N3O9/c26-28-27-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-4-2-1-3-5-25/h1-5H,6-24H2 |
InChIキー |
YCCLCBPCZXAJCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)
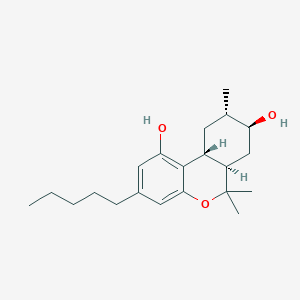
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)

